![molecular formula C7H5F2N3 B1279364 3-Amino-6,7-difluoro-1H-indazole CAS No. 706805-37-0](/img/structure/B1279364.png)
3-Amino-6,7-difluoro-1H-indazole
Overview
Description
3-Amino-6,7-difluoro-1H-indazole is a chemical compound with the formula C7H5F2N3 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular weight of 3-Amino-6,7-difluoro-1H-indazole is 169.13 . Its structure includes a six-membered benzene ring fused with a five-membered pyrazole ring .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, such as 3-Amino-6,7-difluoro-1H-indazole, can undergo various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Medicinal Chemistry
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . This makes them a significant focus in the field of medicinal chemistry .
Anti-Inflammatory Agents
Indazoles have been found to possess anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory experiments .
Antimicrobial Activity
Indazole compounds have been found to exhibit antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs .
Anti-HIV Agents
Indazoles have also been found to possess anti-HIV activities . This suggests that they could be used in the development of drugs for the treatment of HIV .
Anticancer Agents
Indazoles have shown promise as anticancer agents . For example, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide have been found to inhibit cell growth of many neoplastic cell lines .
Hypoglycemic Agents
Indazoles have been found to possess hypoglycemic activities . This suggests that they could be used in the development of drugs for the treatment of diabetes .
Antiprotozoal Agents
Indazoles have been found to possess antiprotozoal activities . This suggests that they could be used in the development of drugs for the treatment of protozoal infections .
Antihypertensive Agents
Indazoles have been found to possess antihypertensive activities . This suggests that they could be used in the development of drugs for the treatment of hypertension .
Safety And Hazards
The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .
Future Directions
Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that 3-Amino-6,7-difluoro-1H-indazole and similar compounds could be promising candidates for future anticancer research .
properties
IUPAC Name |
6,7-difluoro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNLECORJCINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439179 | |
Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6,7-difluoro-1H-indazole | |
CAS RN |
706805-37-0 | |
Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.